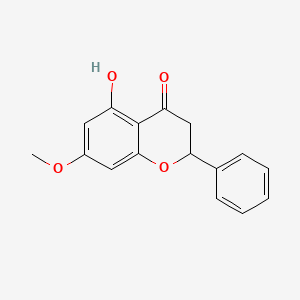

5-Hydroxy-7-methoxyflavanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJDDOBAOGKRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-37-5, 75291-74-6 | |

| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75291-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxy-7-methoxyflavanone natural sources and isolation

An In-Depth Technical Guide to 5-Hydroxy-7-methoxyflavanone: Natural Sources and Isolation Strategies

Authored by: A Senior Application Scientist

Abstract

5-Hydroxy-7-methoxyflavanone, also known as Pinostrobin, is a naturally occurring flavanone that has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural sources and outlines a robust, multi-step methodology for its extraction, isolation, and purification from plant matrices. We delve into the rationale behind each experimental step, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established principles of natural product chemistry.

Introduction to 5-Hydroxy-7-methoxyflavanone

5-Hydroxy-7-methoxyflavanone (Pinostrobin) is a flavonoid characterized by a C6-C3-C6 backbone structure. Its chemical properties, particularly its moderate polarity, are central to the design of effective isolation strategies. The presence of a hydroxyl group at the 5-position and a methoxy group at the 7-position on the A-ring influences its solubility and chromatographic behavior.[1] With a molecular formula of C₁₆H₁₄O₄ and a molecular weight of approximately 270.28 g/mol , this compound is a subject of ongoing research for its potential therapeutic applications, including anti-cancer and neuroprotective effects.[2][3][4]

Chemical Structure:

-

IUPAC Name: (2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one[5]

The biosynthesis of flavanones like 5-Hydroxy-7-methoxyflavanone originates from the general phenylpropanoid pathway. The process begins with L-phenylalanine and proceeds through key intermediates like naringenin, which then undergoes specific hydroxylation and O-methylation reactions catalyzed by enzymes to yield the final structure.[6][7]

Sources

- 1. NP-MRD: Showing NP-Card for 5-Hydroxy-7-methoxyflavanone (NP0043820) [np-mrd.org]

- 2. biorlab.com [biorlab.com]

- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Introduction: Unveiling the Potential of a Chrysin Derivative

An In-Depth Technical Guide to the Biological Activities of 5-Hydroxy-7-methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Flavonoids, a diverse group of polyphenolic compounds found in plants, continue to be a fertile ground for the discovery of novel therapeutic agents. Within this class, 5-Hydroxy-7-methoxyflavanone (HMF), also known as Pinostrobin, has emerged as a molecule of significant interest.[1][2] Structurally, it is a flavanone, a subclass of flavonoids characterized by a saturated C2-C3 bond in the C ring. HMF is a natural derivative of chrysin (5,7-dihydroxyflavone), a well-known flavonoid with a broad spectrum of biological activities.[3][4][5] However, the clinical application of chrysin is often hampered by its poor oral bioavailability.[3][4][5] The methoxy group at the C7 position in HMF represents a critical structural modification that may offer an advantage, potentially improving its pharmacokinetic profile and making it a more viable candidate for therapeutic development.

This technical guide provides a comprehensive exploration of the multifaceted biological activities of 5-Hydroxy-7-methoxyflavanone. We will delve into its anticancer, neuroprotective, and anti-inflammatory properties, grounding the discussion in mechanistic insights and field-proven experimental methodologies. The objective is to equip researchers and drug development professionals with the foundational knowledge required to design and execute further investigations into this promising natural compound.

Anticancer Activity: A Pro-Oxidant Approach to Inducing Apoptosis

While many flavonoids are lauded for their antioxidant properties, a compelling body of evidence demonstrates that 5-Hydroxy-7-methoxyflavanone can function as a pro-oxidant therapeutic candidate, particularly in the context of colorectal cancer.[3][5] This activity is centered on its ability to selectively induce cytotoxicity and trigger programmed cell death (apoptosis) in cancer cells.

Mechanism of Action: The ROS-Mitochondrial Apoptosis Axis

The primary anticancer mechanism of HMF in human colorectal carcinoma cells (HCT-116) is the induction of mitochondrial-associated cell death, driven by the generation of Reactive Oxygen Species (ROS).[3][4][5] Unlike normal cells, cancer cells often exist in a state of elevated oxidative stress, making them more vulnerable to further ROS insults. HMF exploits this vulnerability.

The cascade of events is initiated by HMF-induced generation of both mitochondrial and cytosolic ROS.[3][4] This surge in ROS leads to two critical downstream consequences:

-

Endoplasmic Reticulum (ER) Stress: The oxidative stress perturbs ER homeostasis, triggering an ER stress response. This is characterized by the upregulation of key stress sensors like IRE1-α.[3][5]

-

Mitochondrial Disruption: The elevated ROS levels directly impact mitochondrial integrity, leading to a decrease in the mitochondrial membrane potential.

These events converge on the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, a key transducer of stress stimuli.[3][5] Activated JNK, along with the direct effects of ROS, orchestrates the activation of the intrinsic (mitochondrial) apoptosis pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins like Bax and BID.[3][4] The activated Bax translocates to the mitochondria, further compromising its membrane and facilitating the release of cytochrome c into the cytosol.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the executioner caspase, caspase-3, leading to the systematic dismantling of the cell.[3][4]

This entire process can be effectively reversed by pre-treatment with a ROS scavenger such as N-acetyl-l-cysteine (NAC), which confirms that ROS generation is the crucial initiating event in HMF's apoptotic action.[3][5]

Data Presentation: Cytotoxic Efficacy

The anti-proliferative effect of HMF has been quantified in human colorectal carcinoma cells (HCT-116). The following table summarizes the dose-dependent cytotoxicity observed after 24 hours of treatment.

| Cell Line | Treatment Concentration | % Cell Viability (MTT Assay) | Reference |

| HCT-116 | 25 µM | Dose-dependent decrease | [3] |

| HCT-116 | 50 µM | Dose-dependent decrease | [3] |

| HCT-116 | 100 µM | 39.06 ± 0.03 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality: This assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxicity.

Methodology:

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare stock solutions of 5-Hydroxy-7-methoxyflavanone in DMSO. Dilute the stock to final desired concentrations (e.g., 25, 50, 100 µM) in fresh cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24 hours under standard cell culture conditions.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

Neuroprotective Effects: Insights from a Structural Analog

Direct research on the neuroprotective properties of 5-Hydroxy-7-methoxyflavanone is limited. However, significant insights can be drawn from its close structural analog, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF).[6][7] The shared 5-hydroxy-7-methoxyflavanone core suggests that HMF may possess similar neuroprotective capabilities. TMF has demonstrated protective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.[6]

Proposed Mechanism of Action: Combating Oxidative Stress and Promoting Neuronal Health

The neuroprotective action of TMF, and by extension potentially HMF, appears to be multi-pronged, targeting key pathways involved in neuronal survival and cognitive function.

-

Redox Homeostasis: TMF attenuates redox imbalance in neuronal cells (PC12) by regulating the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), a sensitive marker of oxidative stress.[6] This helps protect cells from dopamine-induced toxicity.

-

Trophic Factor Upregulation: In vivo studies show that TMF upregulates the level of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[6] BDNF is a crucial protein for neuronal survival, growth, and synaptic plasticity.

-

CREB Pathway Activation: The upregulation of BDNF is linked to the increased phosphorylation of the cAMP-response element-binding protein (CREB).[6][8] Phosphorylated CREB (p-CREB) is a transcription factor that plays a pivotal role in learning, memory, and neuronal plasticity by promoting the expression of genes essential for these functions.

Data Presentation: Efficacy in Preclinical Models (Based on TMF)

The following table summarizes the neuroprotective effects observed with the structural analog TMF.

| Model System | Treatment Concentration/Dose | Observed Effect | Reference |

| PC12 Cells (in vitro) | 3-20 µM | Decreased dopamine-induced toxicity | [6] |

| D-galactose treated mice (in vivo) | 4 or 8 mg/kg/day (i.p.) | Improved behavioral performance (Morris water maze) | [6] |

| D-galactose treated mice (in vivo) | 4 or 8 mg/kg/day (i.p.) | Increased GSH/GSSG ratio in hippocampus | [6] |

| D-galactose treated mice (in vivo) | 4 or 8 mg/kg/day (i.p.) | Upregulated BDNF and p-CREB levels | [6] |

Experimental Protocol: Western Blot for CREB Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample. It is ideal for assessing changes in protein expression or post-translational modifications like phosphorylation.

Causality: This protocol allows for the specific detection and quantification of both total CREB and its phosphorylated (active) form, p-CREB. By comparing the ratio of p-CREB to total CREB in treated versus untreated samples, one can definitively determine if the compound activates the CREB signaling pathway.

Methodology:

-

Protein Extraction: Treat hippocampal tissue or cultured neuronal cells with HMF. Lyse the cells/tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein and preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-CREB and total CREB (on separate blots or after stripping). A loading control like β-actin should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the p-CREB signal to the total CREB signal to determine the relative level of activation.

Anti-inflammatory Potential: Modulating Key Inflammatory Pathways

The anti-inflammatory properties of HMF are less directly characterized, but strong inferences can be drawn from the well-established activities of other methoxyflavones.[9][10][11] Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK and inhibiting the production of pro-inflammatory mediators.[11][12]

Proposed Mechanism of Action: Suppression of Pro-inflammatory Mediators

Inflammation is a complex biological response often characterized by the overproduction of mediators like nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[9][11][13] The expression of these enzymes is largely controlled by the transcription factor NF-κB.[9][11] Structurally related methoxyflavones have been shown to inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the expression of iNOS and COX-2 and reducing the production of NO and prostaglandins.[9][10] It is highly plausible that HMF shares this mechanism of action.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive method for the colorimetric detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Causality: In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the iNOS enzyme. By measuring the accumulation of nitrite in the cell culture medium, this assay provides a reliable indirect measure of iNOS activity. A reduction in nitrite levels in the presence of a test compound indicates an inhibitory effect on the NO production pathway.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 5-Hydroxy-7-methoxyflavanone for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include untreated and LPS-only controls.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Structure-Activity Relationship (SAR) Insights

The biological activities of HMF are intrinsically linked to its chemical structure.

-

5-Hydroxyl Group: The hydroxyl group at the C5 position is crucial. Studies comparing 5-hydroxy polymethoxyflavones (PMFs) with their fully methoxylated counterparts show that the 5-OH group significantly enhances inhibitory activity against cancer cells.[14] This group can form a hydrogen bond with the C4 carbonyl group, which influences the electronic properties of the molecule and its ability to interact with biological targets.[15]

-

7-Methoxy Group: The methoxy group at C7 increases the lipophilicity of the molecule compared to chrysin.[12][15] This can lead to better cellular uptake and improved bioavailability, potentially overcoming a key limitation of its parent compound.[12] The presence of a methoxy group at C7 has also been specifically linked to neuroprotective and anti-inflammatory activity in flavonoids.[16]

Conclusion and Future Directions

5-Hydroxy-7-methoxyflavanone is a promising natural flavanone with a compelling profile of biological activities. Its pro-oxidant mechanism against colorectal cancer cells, which leverages the intrinsic oxidative stress of malignant cells to trigger a mitochondrial-driven apoptosis, marks it as a compound of significant interest for oncological research.[3][5] Furthermore, based on strong evidence from structurally related compounds, HMF holds considerable, albeit underexplored, potential as a neuroprotective and anti-inflammatory agent.[6][9]

The path forward requires a systematic and rigorous investigation to fully elucidate its therapeutic potential. Key future directions should include:

-

Broad-Spectrum Anticancer Screening: Expanding cytotoxicity studies to a wider range of cancer cell lines to determine its spectrum of activity.

-

In Vivo Validation: Progressing the promising in vitro findings into relevant animal models of cancer, neurodegeneration, and inflammation to assess in vivo efficacy, safety, and pharmacokinetics.[17]

-

Mechanistic Deep Dive: Directly investigating the proposed neuroprotective and anti-inflammatory mechanisms to confirm the modulation of the CREB and NF-κB pathways, respectively.

-

Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of HMF to understand its bioavailability and metabolic fate, which is critical for its development as a drug candidate.[18]

This technical guide serves as a foundational resource, synthesizing the current knowledge and providing the necessary experimental frameworks to propel future research into the therapeutic applications of 5-Hydroxy-7-methoxyflavanone.

References

-

Bhardwaj, M., Kim, N. H., Paul, S., Jakhar, R., Han, J., & Kang, S. C. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS One. Available at: [Link]

-

Yuan, Z., et al. (2013). (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo. PubMed. Available at: [Link]

-

Bhardwaj, M., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PubMed. Available at: [Link]

-

Ganesan, T., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

-

Bhardwaj, M., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PubMed Central. Available at: [Link]

-

Lv, H., et al. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. National Institutes of Health. Available at: [Link]

-

Li, S., et al. (2009). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. PubMed. Available at: [Link]

-

Lai, C. S., et al. (2007). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Captures of the real-time effect of 5-hydroxy-7-methoxyflavone (3) at 5... ResearchGate. Available at: [Link]

-

Sookjam, M., et al. (2024). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed Central. Available at: [Link]

-

Kim, M. S., et al. (2013). 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. PubMed. Available at: [Link]

-

El Euch, S. K., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar. Available at: [Link]

-

Bei, D., & An, G. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. PubMed. Available at: [Link]

-

NP-MRD. (2021). Showing NP-Card for 5-Hydroxy-7-methoxyflavanone (NP0043820). NP-MRD. Available at: [Link]

-

ResearchGate. (2022). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3 ',4 '-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. ResearchGate. Available at: [Link]

-

Kim, M., et al. (2018). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. PubMed Central. Available at: [Link]

-

Sookjam, M., et al. (2024). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. Available at: [Link]

-

Singh, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PubMed Central. Available at: [Link]

-

AIP Publishing. (n.d.). Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel). AIP Publishing. Available at: [Link]

-

Khan, H., et al. (2022). Efficacy of 2-Hydroxyflavanone in Rodent Models of Pain and Inflammation: Involvement of Opioidergic and GABAergic Anti-Nociceptive Mechanisms. MDPI. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate. Available at: [Link]

-

ArunaDevi, R., et al. (2010). Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat. PubMed. Available at: [Link]

-

Wang, T., et al. (2023). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. National Institutes of Health. Available at: [Link]

-

Chen, C. Y., et al. (2009). Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites. PubMed. Available at: [Link]

-

Trakulsrichai, S., et al. (2024). Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kra. MDPI. Available at: [Link]

Sources

- 1. biorlab.com [biorlab.com]

- 2. NP-MRD: Showing NP-Card for 5-Hydroxy-7-methoxyflavanone (NP0043820) [np-mrd.org]

- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Hydroxy-7-methoxyflavanone

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Hydroxy-7-methoxyflavanone, a naturally occurring flavonoid with significant therapeutic potential.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative that combines established synthetic protocols with the underlying chemical principles and advanced analytical techniques for structural elucidation and purity assessment. We delve into the strategic considerations behind the Claisen-Schmidt condensation and subsequent intramolecular cyclization, providing a robust framework for the efficient laboratory-scale production of this valuable compound. Furthermore, a comprehensive guide to the spectroscopic and chromatographic characterization of 5-Hydroxy-7-methoxyflavanone is presented, ensuring the integrity and validity of research findings.

Introduction: The Scientific Imperative for 5-Hydroxy-7-methoxyflavanone

5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a naturally occurring flavanone found in a variety of plant species.[2][5] As a member of the flavonoid family, it has attracted considerable interest from the scientific community due to its diverse pharmacological activities.[1][4] The synthesis of this and other flavanones is of significant interest for further pharmacological investigation and potential drug development.

The core chemical structure of 5-Hydroxy-7-methoxyflavanone, featuring a C6-C3-C6 skeleton, provides a versatile scaffold for medicinal chemistry explorations. The strategic placement of the hydroxyl and methoxy groups on the A-ring significantly influences its biological activity. This guide will provide a comprehensive overview of the synthesis and detailed characterization of this important molecule.

Synthetic Strategy: A Tale of Two Reactions

The most prevalent and efficient method for synthesizing flavanones, including 5-Hydroxy-7-methoxyflavanone, involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.[6][7][8] This approach offers a high degree of control over the final product and allows for the introduction of various substituents on both aromatic rings.

Step 1: Claisen-Schmidt Condensation for Chalcone Formation

The Claisen-Schmidt condensation is a crossed-aldol condensation between an acetophenone and a benzaldehyde derivative in the presence of a base or acid catalyst.[9][10] In the synthesis of the precursor for 5-Hydroxy-7-methoxyflavanone, 2'-hydroxy-4'-methoxyacetophenone is reacted with benzaldehyde.

Causality of Experimental Choices:

-

Base Catalysis: A strong base, such as sodium hydroxide or potassium hydroxide, is typically employed to deprotonate the α-carbon of the acetophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.

-

Solvent: Ethanol or a similar protic solvent is commonly used as it effectively dissolves both the reactants and the base catalyst.

-

Temperature: The reaction is typically carried out at room temperature to control the rate of reaction and minimize side-product formation.

Experimental Protocol: Synthesis of 2'-Hydroxy-4'-methoxy-chalcone

-

In a round-bottom flask, dissolve 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the stirred mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude chalcone from ethanol to obtain a purified product.

Step 2: Intramolecular Cyclization to the Flavanone Core

The synthesized 2'-hydroxychalcone undergoes an intramolecular Michael addition, also known as a cyclization reaction, to form the flavanone ring system.[11][12][13] This reaction is typically catalyzed by acid.

Causality of Experimental Choices:

-

Acid Catalysis: An acid catalyst, such as sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the chalcone, increasing the electrophilicity of the β-carbon.[12] This facilitates the nucleophilic attack by the phenolic hydroxyl group.

-

Solvent: Ethanol or a similar solvent that can solubilize the chalcone is used.

-

Reflux: The reaction is often heated to reflux to provide the necessary activation energy for the cyclization to occur at a reasonable rate.[14]

Experimental Protocol: Synthesis of 5-Hydroxy-7-methoxyflavanone

-

Dissolve the purified 2'-Hydroxy-4'-methoxy-chalcone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude flavanone.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude 5-Hydroxy-7-methoxyflavanone by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) or by recrystallization.[15]

Visualization of the Synthetic Workflow:

Caption: Synthetic pathway for 5-Hydroxy-7-methoxyflavanone.

Comprehensive Characterization: Unveiling the Molecular Identity

Thorough characterization is paramount to confirm the successful synthesis, purity, and structural integrity of 5-Hydroxy-7-methoxyflavanone. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[16][17]

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compound.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of 5-Hydroxy-7-methoxyflavanone.[18]

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals include the characteristic flavanone protons (H-2, H-3ax, H-3eq), aromatic protons, and the methoxy group protons.

-

¹³C NMR: Reveals the number of different carbon environments in the molecule, including the carbonyl carbon of the flavanone ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[17] Key vibrational bands for 5-Hydroxy-7-methoxyflavanone include those for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[19] High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass.

Table 1: Typical Spectroscopic Data for 5-Hydroxy-7-methoxyflavanone

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the flavanone ABC system, aromatic protons on both rings, a methoxy group singlet, and a hydroxyl proton singlet.[18] |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the heterocyclic ring, and aromatic carbons.[20] |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1680 (C=O), ~1610, ~1450 (C=C aromatic).[21] |

| MS (ESI-MS) | [M+H]⁺ ion at m/z corresponding to the molecular weight of 270.28 g/mol .[21][22] |

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for its quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of 5-Hydroxy-7-methoxyflavanone.[23][24] A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acidified water and methanol or acetonitrile.[23] Detection is commonly performed using a UV-Vis or Diode-Array Detector (DAD) at a wavelength around 280-330 nm.[23][24]

Experimental Protocol: HPLC Purity Analysis

-

System: A standard HPLC system with a UV-Vis or DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: 288 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the synthesized compound in methanol.

Visualization of the Characterization Workflow:

Caption: Workflow for the characterization of 5-Hydroxy-7-methoxyflavanone.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The sequential nature of the synthesis, followed by comprehensive characterization, provides multiple checkpoints to ensure the integrity of the process.

-

Reaction Monitoring: The use of TLC at each synthetic step allows for real-time monitoring of the reaction's progress, ensuring complete conversion of the starting material before proceeding.

-

Purification: The purification steps, whether by recrystallization or column chromatography, are crucial for removing unreacted starting materials and side products. The purity of the intermediate and final product should be confirmed by HPLC.

-

Orthogonal Characterization: The use of multiple, independent analytical techniques (NMR, IR, MS, HPLC) provides a robust and comprehensive data package. Agreement between the data obtained from these different methods provides a high degree of confidence in the identity and purity of the synthesized 5-Hydroxy-7-methoxyflavanone.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of 5-Hydroxy-7-methoxyflavanone. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently and efficiently produce this valuable flavonoid for further scientific investigation. The emphasis on a multi-faceted characterization approach ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity.

References

- A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials.

- Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics.

- Application Notes and Protocols: Claisen-Schmidt Condensation for Flavonoid Synthesis. Benchchem.

- Synthesis of Some New Flavanones by Claisen-Schmidt Condens

- Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones.

- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization.

- Comparative Analysis of the Chalcone-Flavanone Isomerase Genes in Six Citrus Species and Their Expression Analysis in Sweet Orange (Citrus sinensis). Frontiers.

- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.

- A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. IISTE.org.

- Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temper

- Chalcone isomerase (CHI) catalyzes the intramolecular cyclization of...

- Microbial transformations of chalcones: hydroxylation, O-demethylation, and cycliz

- Spectroscopy of the Association of Molecules of Flavonoid Deriv

- Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. MDPI.

- Enhanced Detection of Flavonoids by Metal Complexation and Electrospray Ionization Mass Spectrometry.

- Antioxidative Activity of Flavonoids

- Purification Strategies for Flavones.

- NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Kl

- Npc235117 | C16H14O4 | CID 4101463. PubChem.

- Application Notes and Protocols: Synthesis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Benchchem.

- HPLC analysis method for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone quantific

- Microbial Transformations of 7-Hydroxyflavanone.

- 5-Hydroxy-7-methoxyflavanone. BIORLAB.

- 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PubMed.

- Showing NP-Card for 5-Hydroxy-7-methoxyflavanone (NP0043820). NP-MRD.

- A Technical Guide to 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: Natural Sources, Isolation, and Biological Activity. Benchchem.

- HPLC chromatogram at 330 nm of A) solution of twelve standards, 1: flavanone; 2.

- 5-Hydroxy-7-methoxyflavone - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 5-HYDROXY-7-METHOXYFLAVANONE | 75291-74-6. ChemicalBook.

- Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents.

- 5-HYDROXY-7-METHOXYFLAVANONE | 75291-74-6. ChemicalBook.

- (-)-Pinostrobin | C16H14O4 | CID 73201. PubChem.

- (2S)-5-Methoxyflavan-7-ol: A Technical Review for Drug Development Professionals. Benchchem.

- 5-hydroxy-7-methoxy-4'-prenyloxyflavanone (C21H22O5). PubChem.

- 5-Hydroxy-7-methoxy-8-methylflavanone, TMS - Optional[FTIR] - Spectrum. SpectraBase.

- 5-Hydroxy-7-methoxyflavone - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel. AIP Publishing.

- Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol.

- Stereoselective Synthesis of Flavonoids: A Brief Overview. MDPI.

- Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L.

- Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.

- Application Notes and Protocols for the Quantification of 6,4'-Dihydroxy-7-methoxyflavanone using HPLC. Benchchem.

- A convenient large-scale synthesis of 5-methoxyflavone and its application to analog preparation.

Sources

- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for 5-Hydroxy-7-methoxyflavanone (NP0043820) [np-mrd.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (-)-Pinostrobin | C16H14O4 | CID 73201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Some New Flavanones by Claisen-Schmidt Condensation – Oriental Journal of Chemistry [orientjchem.org]

- 8. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 9. iiste.org [iiste.org]

- 10. Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemijournal.com [chemijournal.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 19. mdpi.com [mdpi.com]

- 20. Npc235117 | C16H14O4 | CID 4101463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorlab.com [biorlab.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

5-Hydroxy-7-methoxyflavanone: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Hydroxy-7-methoxyflavanone (HMF), a naturally occurring flavanone, has emerged as a promising candidate in the field of oncology research. As a derivative of chrysin, HMF circumvents the limited bioavailability of its parent compound while exhibiting potent cytotoxic effects against various cancer cell lines[1][2]. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer activity of HMF, offering insights for researchers, scientists, and drug development professionals. We will delve into its role in inducing apoptosis through oxidative stress and endoplasmic reticulum (ER) stress, its impact on cell cycle progression, and its potential modulation of key oncogenic signaling pathways.

The Pro-Apoptotic Power of HMF: A Two-Pronged Assault

The primary anticancer mechanism of 5-Hydroxy-7-methoxyflavanone lies in its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through a coordinated induction of cellular stress, primarily through the generation of Reactive Oxygen Species (ROS) and the initiation of Endoplasmic Reticulum (ER) stress.

The Oxidative Onslaught: ROS Generation

HMF treatment has been shown to significantly increase the intracellular levels of ROS in cancer cells[1]. This elevation in ROS creates a state of oxidative stress, a condition that cancer cells, despite their altered metabolism, are often ill-equipped to handle. The excessive ROS directly damages cellular components, including lipids, proteins, and DNA, thereby triggering a cascade of events leading to apoptosis[1].

Experimental Protocol: Detection of Intracellular ROS

This protocol outlines a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

Materials:

-

Cancer cell line of interest

-

5-Hydroxy-7-methoxyflavanone (HMF)

-

H2DCF-DA (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Serum-free cell culture medium

-

Fluorometric microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of HMF for the desired time period. Include an untreated control and a positive control (e.g., H₂O₂).

-

Probe Loading: Remove the treatment medium and wash the cells with warm PBS.

-

Add H2DCF-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

ER Stress and the Unfolded Protein Response (UPR)

The accumulation of ROS can disrupt the proper folding of proteins within the endoplasmic reticulum, leading to ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a cellular signaling network. While the UPR initially aims to restore ER homeostasis, prolonged or severe ER stress, as induced by HMF, shifts the balance towards apoptosis[2]. Key players in this process include the upregulation of ER stress sensors like IRE1α and the subsequent phosphorylation of c-Jun N-terminal kinase (JNK)[1].

The Mitochondrial Pathway: The Point of No Return

The cellular stresses induced by HMF converge on the mitochondria, the cell's powerhouse, to execute the apoptotic program. This intrinsic pathway of apoptosis is characterized by the following key events:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): HMF treatment leads to a loss of the mitochondrial membrane potential, a critical event that precedes the release of pro-apoptotic factors.

-

Modulation of Bcl-2 Family Proteins: HMF alters the balance of the Bcl-2 family of proteins, which are key regulators of apoptosis. It downregulates the expression of the anti-apoptotic protein Bcl-2 while promoting the activity of pro-apoptotic members like Bax and Bak[1]. This shift in the Bcl-2/Bax ratio is a crucial determinant of the cell's fate.

-

Cytochrome c Release: The permeabilization of the mitochondrial outer membrane, facilitated by Bax/Bak, leads to the release of cytochrome c from the intermembrane space into the cytosol[1].

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis[1].

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

This protocol details the detection of key apoptotic proteins by Western blotting.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from treated and untreated cells. Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Signaling Pathway of HMF-Induced Apoptosis

Caption: HMF induces apoptosis via ROS, ER stress, and the mitochondrial pathway.

Halting Proliferation: Cell Cycle Arrest

In addition to inducing apoptosis, flavonoids are known to inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. While direct studies on 5-Hydroxy-7-methoxyflavanone are limited, evidence from closely related methoxyflavones suggests a likely mechanism of action involving G2/M phase arrest. For instance, 5-methoxyflavanone has been shown to induce G2/M arrest in HCT116 human colon cancer cells[3]. This phase of the cell cycle is a critical control point that ensures DNA replication is complete and the cell is ready for mitosis.

The arrest at the G2/M checkpoint is often mediated by the modulation of key regulatory proteins, including:

-

Cyclin B1 and CDK1: The Cyclin B1/CDK1 complex is the master regulator of the G2/M transition. Inhibition of the activity or expression of this complex prevents cells from entering mitosis. Studies on other flavonoids have demonstrated their ability to downregulate the expression of both Cyclin B1 and CDK1[4].

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest treated and untreated cells and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-old 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Workflow for Investigating HMF-Induced Cell Cycle Arrest

Sources

- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 3. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Effects of Methoxyflavanones: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the in vitro neuroprotective effects of methoxyflavanones, a promising class of flavonoid compounds. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for neurodegenerative diseases. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the causal relationships in experimental design and the mechanistic underpinnings of methoxyflavanone-mediated neuroprotection.

Introduction: The Therapeutic Promise of Methoxyflavanones

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable global health challenge, characterized by the progressive loss of neuronal structure and function.[1] Flavonoids, a diverse group of plant-derived polyphenolic compounds, have attracted significant scientific interest for their potential neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory activities.[1] Within this broad class, methoxyflavanones have emerged as particularly compelling candidates for therapeutic development due to their unique molecular structures and multi-targeted mechanisms of action.[2][3] This guide will dissect the key in vitro evidence supporting the neuroprotective potential of methoxyflavanones, with a focus on their molecular targets, signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanisms of Methoxyflavanone-Mediated Neuroprotection

Methoxyflavanones exert their neuroprotective effects through a variety of molecular mechanisms, often targeting key pathways implicated in neuronal cell death and dysfunction.

Inhibition of Parthanatos: A Novel Target

A primary mechanism of action for certain methoxyflavanones, such as 4'-methoxyflavone (4'MF) and 3',4'-dimethoxyflavone (DMF), is the inhibition of parthanatos.[4] This is a distinct form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to severe DNA damage.[1][4] The excessive production of poly(ADP-ribose) (PAR) polymers by PARP-1 is directly toxic to neurons.[4] Methoxyflavanones have been shown to reduce the synthesis and accumulation of PAR, thereby protecting cortical neurons from cell death induced by agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and NMDA.[4]

Signaling Pathway: Inhibition of Parthanatos by Methoxyflavanones

Caption: Methoxyflavanones inhibit PARP-1 activation, preventing parthanatos-mediated cell death.

Modulation of Neuroinflammation and Oxidative Stress

Neuroinflammation, often mediated by activated microglia, is a key contributor to neurodegeneration.[5] Methoxyflavonoids, such as 6-methoxyflavone and 7-methoxyflavone, have demonstrated potent anti-neuroinflammatory properties.[3][6] They can suppress the activation of microglia stimulated by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) signaling pathway.[3]

Concurrently, these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][6] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes, such as Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][7] By activating the Nrf2/HO-1 axis, methoxyflavanones enhance the cellular antioxidant defense system, thereby mitigating oxidative stress.[3][7][8]

Signaling Pathway: Dual Regulation by Methoxyflavanones

Caption: A generalized workflow for high-throughput screening of neuroprotective compounds.

Protocol 1: Assessment of Neuroprotection against Excitotoxicity in Primary Cortical Neurons

This protocol is designed to evaluate the ability of a compound to protect neurons from glutamate-induced excitotoxicity, a common mechanism of neuronal damage in neurodegenerative diseases. [9] 1. Cell Culture:

- Isolate primary cortical neurons from embryonic rats or mice and culture them in a suitable medium such as Neurobasal medium supplemented with B27 and GlutaMAX. [3] * Maintain cultures for 12-14 days in vitro to allow for maturation. [4] 2. Treatment:

- Pre-treat the mature neuronal cultures with various concentrations of the test methoxyflavanone for a specified duration (e.g., 1-24 hours).

- Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 100 µM) or NMDA (e.g., 300 µM with 10 µM glycine as a co-agonist) for a short period (e.g., 5-15 minutes). [3][4] 3. Cell Viability Assay (MTT Assay):

- Following the toxic insult, replace the medium with fresh culture medium.

- Assess cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. [3] * Measure the absorbance of the formazan product at 570 nm. An increase in absorbance in compound-treated wells compared to the glutamate/NMDA-only control indicates neuroprotection.

Protocol 2: Evaluation of Anti-Neuroinflammatory Effects in Microglial Cells

This protocol assesses the ability of methoxyflavanones to suppress the inflammatory response in microglia, the resident immune cells of the brain. [10] 1. Cell Culture:

- Culture a murine microglial cell line (e.g., BV2) or primary microglia in appropriate medium.

2. Treatment:

- Pre-treat the microglial cells with the test methoxyflavanone for 1-2 hours.

- Stimulate an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium. [6] 3. Measurement of Inflammatory Markers:

- Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates an anti-inflammatory effect.

- Pro-inflammatory Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs). [11] * Gene and Protein Expression: Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated p38, NF-κB) using RT-qPCR and Western blotting, respectively. [6]

Protocol 3: Assessment of Antioxidant Activity via the Nrf2 Pathway

This protocol investigates the capacity of methoxyflavanones to activate the Nrf2 antioxidant response pathway.

1. Cell Culture and Treatment:

- Use a relevant neuronal cell line (e.g., SH-SY5Y) or microglial cells (e.g., BV2). [6][8] * Treat the cells with the test methoxyflavanone for a suitable period (e.g., 6-24 hours).

2. Analysis of Nrf2 Activation:

- Nuclear Translocation of Nrf2: Fractionate the cells into nuclear and cytosolic components and determine the levels of Nrf2 in each fraction by Western blotting. An increase in nuclear Nrf2 indicates activation. [8] * Expression of Nrf2 Target Genes: Measure the mRNA and protein levels of Nrf2 target genes such as HO-1 and NQO1 using RT-qPCR and Western blotting. [3][6] 3. Measurement of Oxidative Stress:

- Induce oxidative stress using agents like hydrogen peroxide (H₂O₂) or glutamate.

- Measure reactive oxygen species (ROS) levels using fluorescent probes like DCFDA. * Assess the ratio of reduced to oxidized glutathione (GSH/GSSG) as a marker of cellular redox state. [12][13]

Conclusion and Future Directions

The in vitro evidence strongly supports the neuroprotective potential of methoxyflavanones, which act through multiple, complementary mechanisms including the inhibition of parthanatos, suppression of neuroinflammation, and activation of antioxidant pathways. [1]The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this promising class of compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the neuroprotective efficacy and drug-like properties of methoxyflavanones. [4]* In Vivo Validation: To confirm the neuroprotective effects observed in vitro in relevant animal models of neurodegenerative diseases. [1]* Pharmacokinetic and Safety Profiling: To assess the bioavailability, brain penetration, and potential toxicity of lead compounds. [1] The multifaceted neuroprotective mechanisms of methoxyflavanones make them highly attractive candidates for the development of novel therapeutics for a range of devastating neurodegenerative disorders. [1]

References

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. Available from: [Link]

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. ResearchGate. Available from: [Link]

-

Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. National Institutes of Health. Available from: [Link]

-

(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo. PubMed. Available from: [Link]

-

7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway. PubMed. Available from: [Link]

-

Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available from: [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Available from: [Link]

-

Focus Areas / Neuronal Cell Lines for Neurodegenerative Research. 2BScientific. Available from: [Link]

-

Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. MDPI. Available from: [Link]

-

Assaying Microglia Functions In Vitro. PMC - PubMed Central. Available from: [Link]

-

Citrus flavanones and experimental models of neurodegenerative diseases. ResearchGate. Available from: [Link]

-

Neurodegeneration In Vitro Screening Assay. MD Biosciences. Available from: [Link]

-

Microglial Activation Assays. Charles River Laboratories. Available from: [Link]

-

Oxidative Stress Targeting Therapies Study. Creative Biolabs. Available from: [Link]

-

Flavonoids: Potential Candidates for the Treatment of Neurodegenerative Disorders. MDPI. Available from: [Link]

-

Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. Available from: [Link]

-

Targeting Adipocyte Enhancer-Binding Protein 1 to Induce Microglial Phenotype Shift for Immunotherapy in Alzheimer's Disease. MDPI. Available from: [Link]

-

Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Xia & He Publishing. Available from: [Link]

-

In vitro neurology assays. InnoSer. Available from: [Link]

-

Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Available from: [Link]

-

Pro‐inflammatory activation of microglia in the brain of patients with sepsis. PMC - NIH. Available from: [Link]

-

Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PMC - PubMed Central. Available from: [Link]

-

The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. PubMed Central. Available from: [Link]

-

Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug... YouTube. Available from: [Link]

-

Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. Available from: [Link]

-

Neuronal functions of BCL-2 family proteins in healthy cells. ResearchGate. Available from: [Link]

-

Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Available from: [Link]

-

The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function. PMC. Available from: [Link]

-

Anti-apoptotic BCL-2 family proteins in acute neural injury. PMC - PubMed Central. Available from: [Link]

-

Neuroprotective effects of transcription factor NRF2 in Alzheimer's disease mice models. Available from: [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. Available from: [Link]

-

New role of the BCL2 family of proteins in the regulation of mitochondrial dynamics. PMC. Available from: [Link]

-

BCL2 family protein interactions and their regulation in cancer. ResearchGate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway [mdpi.com]

- 9. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]

An In-depth Technical Guide to 5-Hydroxy-7-methoxyflavanone Derivatives and Their Bioactivity

This guide provides a comprehensive technical overview of 5-hydroxy-7-methoxyflavanone, a core flavonoid structure, and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, bioactivity, and therapeutic potential of these compounds. The content herein is structured to deliver not just data, but a deeper understanding of the scientific rationale behind the experimental designs and the mechanistic pathways through which these molecules exert their biological effects.

Introduction: The Prominence of the Flavanone Scaffold

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Among these, flavanones represent a significant subclass characterized by a C6-C3-C6 skeleton. The specific compound, 5-hydroxy-7-methoxyflavanone, also known as pinostrobin, serves as a valuable starting point for chemical modifications due to its inherent, albeit modest, bioactivities and its amenability to synthetic derivatization.[1][2][3][4] The strategic placement of hydroxyl and methoxy groups on its A-ring provides a unique electronic and steric environment, influencing its pharmacokinetic profile and interaction with biological targets.[5] This guide will delve into the chemical derivatization of this core structure and the resulting impact on its anticancer, antioxidant, and anti-inflammatory properties.

Synthesis of 5-Hydroxy-7-methoxyflavanone Derivatives: A Strategic Approach

The synthesis of flavanone derivatives is a well-established process in medicinal chemistry, with the Claisen-Schmidt condensation being a cornerstone reaction.[6][7] This reaction involves the base-catalyzed condensation of an appropriately substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate. Subsequent intramolecular cyclization of the chalcone, often under basic or acidic conditions, yields the desired flavanone.[6]

General Synthetic Workflow

The general synthetic route to 5-hydroxy-7-methoxyflavanone derivatives is depicted below. The choice of substituents on the starting benzaldehyde is crucial as it dictates the substitution pattern on the B-ring of the final flavanone, which in turn significantly influences its bioactivity.

Caption: General synthetic workflow for 5-hydroxy-7-methoxyflavanone derivatives.

Unveiling the Bioactivity of 5-Hydroxy-7-methoxyflavanone Derivatives

The therapeutic potential of 5-hydroxy-7-methoxyflavanone derivatives lies in their diverse biological activities. This section will explore their anticancer, antioxidant, and anti-inflammatory properties, supported by mechanistic insights and quantitative data.

Anticancer Activity: Inducing Cell Demise

Numerous studies have demonstrated the cytotoxic effects of flavanone derivatives against various cancer cell lines.[8][9] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death, through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[9][10]

5-Hydroxy-7-methoxyflavone (HMF), a close analog, has been shown to induce cytotoxicity in human colon carcinoma cells (HCT-116) in a dose-dependent manner.[10][11] Treatment with HMF leads to DNA damage and triggers the mitochondrial apoptosis pathway, characterized by the release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and activation of pro-apoptotic proteins like Bax and caspases.[10] The generation of ROS appears to be a crucial upstream event, leading to endoplasmic reticulum (ER) stress, intracellular calcium release, and phosphorylation of JNK, which further propagates the apoptotic signal.[10]

Caption: Signaling pathway of anticancer activity.

The cytotoxic potential of flavanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | LoVo (Colon) | < 35 | [8] |

| Derivative 3 | LoVo (Colon) | < 35 | [8] |

| Derivative 5 | LoVo (Colon) | < 35 | [8] |

| 5-demethyltangeritin | PC3 (Prostate) | 11.8 | [12][13] |

| Tangeritin | PC3 (Prostate) | 17.2 | [12][13] |

| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast) | 8.58 | [12] |

Antioxidant Activity: Quenching Free Radicals

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases.[14] The presence of hydroxyl groups on the flavonoid skeleton is a key determinant of their antioxidant capacity.[1][5]

5-Hydroxy-7-methoxyflavanone derivatives can exert their antioxidant effects through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[15] In the HAT mechanism, the flavonoid donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the flavonoid transfers an electron to the free radical. The resulting flavonoid radical is stabilized by resonance.

Caption: Simplified antioxidant mechanism (Hydrogen Atom Transfer).